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This document provides detailed application notes and protocols for using the CAP3 program

for the clustering and assembly of Expressed Sequence Tags (ESTs). It includes an overview of

relevant command-line parameters, recommended settings for EST data, a step-by-step

protocol, and a workflow visualization to guide researchers in their transcriptomics analyses.

Introduction to CAP3 and EST Clustering
Expressed Sequence Tags (ESTs) are single-pass, partial sequences of cDNA clones that

provide a rapid and cost-effective method for gene discovery, transcript profiling, and functional

genomics. However, due to their inherent redundancy and potential for sequencing errors,

clustering and assembling raw EST data is a critical first step in extracting meaningful biological

information.

The CAP3 program, developed by Xiaoqiu Huang and Anup Madan, is a widely used and

effective tool for DNA sequence assembly.[1][2] It is particularly well-suited for EST clustering

due to its ability to handle sequencing errors, clip low-quality regions, and use base quality

information to produce accurate consensus sequences.[3][4][5] CAP3 identifies overlapping

ESTs and assembles them into contigs, which represent putative unique transcripts.
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Effective EST clustering with CAP3 relies on the appropriate tuning of its command-line

parameters. The following tables summarize the key parameters, their default values, and

recommendations for their use with EST data.

Overlap Detection and Scoring Parameters
These parameters control the stringency of overlap detection between EST sequences.

Adjusting these is crucial for balancing sensitivity (grouping related ESTs) and specificity

(avoiding the merger of paralogous sequences).
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Parameter Description Default Value
Recommended
Value for ESTs

Rationale for
EST Clustering

-o

Overlap length

cutoff (in base

pairs).[1]

40 30-50

ESTs are

relatively short; a

slightly lower

cutoff can help

capture true

overlaps, but

setting it too low

may increase

false positives.

-p
Overlap percent

identity cutoff.[1]
90 92-95

ESTs have a

higher error rate

than genomic

DNA. A slightly

higher identity

cutoff helps to

distinguish

between true

overlaps and

chance

similarities, as

well as to

separate

paralogous

sequences.

-s
Overlap similarity

score cutoff.[1]
900 250-500

This score is

influenced by

match,

mismatch, and

gap scores. A

lower cutoff may

be necessary for

shorter, lower-

quality ESTs.
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-h

Maximum

overhang

percent length.

20 10-20

This helps to

avoid forcing

alignments of

sequences that

only partially

overlap, which

can be indicative

of chimeric

clones or other

artifacts.

-i

Segment pair

score cutoff for

word-based

overlap

detection.

40 20-30

Lowering this

can increase

sensitivity for

finding initial

seeds of

alignment, which

is useful for

shorter or more

divergent ESTs.

-j

Chain score

cutoff for

segment pairs.

80 40-60

A lower value

allows for more

fragmented initial

alignments to be

chained together,

which can be

beneficial for

lower-quality

EST data.

Quality and Clipping Parameters
These parameters are used to handle the typically lower quality of single-pass EST sequences,

especially at the 5' and 3' ends.
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Parameter Description Default Value
Recommended
Value for ESTs

Rationale for
EST Clustering

-c

Base quality

cutoff for

clipping.[1]

12 15-20

ESTs often have

low-quality ends.

Increasing this

value ensures

that more of the

error-prone

regions are

trimmed before

assembly.

-b

Base quality

cutoff for

differences.[1]

20 20-25

This parameter

helps to

differentiate true

polymorphisms

from sequencing

errors by

considering the

quality of

mismatched

bases. A higher

value gives more

confidence to

observed

differences.

-d Maximum quality

score sum at

differences.[1]

200 200-250 This sets a

threshold for the

cumulative

quality of

mismatches in

an overlap,

preventing the

assembly of

sequences that

are likely

paralogs rather
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than alleles or

sequencing

errors.

-y Clipping range. 100 50-100

This defines the

window size for

searching for a

good clipping

position. A

smaller range

can be more

precise if quality

drops off sharply.

-z

Minimum number

of good reads at

clipping position.

1 1-2

For ESTs, which

may have low

coverage,

keeping this

value low is often

necessary.

Assembly and Output Parameters
These parameters control the contig assembly process and the format of the output files.
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Parameter Description Default Value
Recommended
Value for ESTs

Rationale for
EST Clustering

-f

Maximum gap

length in an

overlap.[1]

20 20-30

This parameter

can be adjusted

to allow for small

insertions/deletio

ns, which can be

common in ESTs

due to

sequencing

errors.

-g
Gap penalty

factor.[1]
6 4-6

A slightly lower

gap penalty can

be more tolerant

of insertions and

deletions in EST

sequences.

-r

Consider reverse

orientation of

reads (1=yes,

0=no).[1]

1 1

This should

generally be

enabled to

assemble ESTs

that may have

been sequenced

from either the 5'

or 3' end.

-t

Maximum

number of word

matches to

consider.[1]

300 300-500

Increasing this

can improve

sensitivity at the

cost of

computational

time, which may

be useful for

large and

complex EST

datasets.
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Experimental Protocol for EST Clustering with CAP3
This protocol outlines the key steps for clustering a set of EST sequences in FASTA format

using CAP3 from the command line.

Prerequisites
CAP3 Installation: Ensure that the CAP3 executable is installed and accessible from your

command-line environment.

Input Data: Your EST sequences should be in a single FASTA formatted file (e.g.,

my_ests.fasta).

Quality Scores (Optional but Recommended): If available, Phred quality scores should be in

a corresponding FASTA-like format in a file named my_ests.fasta.qual.[3] The availability of

quality scores significantly improves the accuracy of the assembly.[3][6]

Step-by-Step Procedure
Prepare Your Data:

Ensure your EST sequences are in a clean FASTA format.

If you have quality scores, make sure the quality file is correctly named to correspond with

your sequence file.

Execute CAP3:

Open a terminal or command prompt.

Navigate to the directory containing your input file(s).

Run the CAP3 program with your desired parameters. A good starting point for EST

clustering is:

This command will run CAP3 on my_ests.fasta with a 94% identity cutoff, a 40 bp overlap

length cutoff, and a similarity score cutoff of 300. The standard output, which includes the

assembly results, will be redirected to the file my_ests.cap3.out.
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Analyze the Output:

CAP3 generates several output files that provide a comprehensive summary of the

clustering results:[7]

my_ests.fasta.cap.contigs: A FASTA file containing the consensus sequences of the

assembled contigs.

my_ests.fasta.cap.contigs.qual: The quality scores for the consensus sequences in the

.contigs file.

my_ests.fasta.cap.singlets: A FASTA file of the ESTs that were not assembled into any

contig.

my_ests.fasta.cap.ace: An ACE file format of the assembly, which can be visualized in

programs like Consed.

my_ests.fasta.cap.info: A file containing information about the assembly process.

my_ests.cap3.out (from our command): The standard output containing a detailed log of

the assembly process.

Visualization of the EST Clustering Workflow
The following diagram illustrates the logical workflow of an EST clustering project using CAP3.
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Caption: Logical workflow for EST clustering using CAP3.

Considerations for Advanced Applications
Alternative Splicing: EST data can reveal alternative splicing events. To investigate this, it

may be beneficial to perform assemblies with varying stringency parameters. A more relaxed

assembly might group isoforms, while a stringent one could separate them into different

contigs.

Paralogous Genes: Distinguishing between highly similar paralogous genes is a significant

challenge. Using stringent overlap percent identity (-p) and a low maximum quality score

sum at differences (-d) can help in separating these sequences.

Large Datasets: For very large EST datasets, consider pre-clustering with a faster algorithm

to reduce the input size for CAP3, which can be computationally intensive.

By following these protocols and recommendations, researchers can effectively leverage the

power of CAP3 for the accurate and efficient clustering of EST data, paving the way for
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downstream functional analysis and gene discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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